Boc-Tyr-OMe

Overview

Description

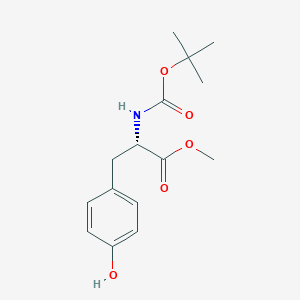

Boc-Tyr-OMe (tert-butoxycarbonyl-L-tyrosine methyl ester) is a protected tyrosine derivative widely employed in peptide synthesis and drug development. Its molecular formula is C₁₆H₂₁NO₅, with a molecular weight of 311.34 g/mol, and it exists as a white to off-white powder . The compound features a Boc group protecting the amine and a methyl ester protecting the carboxylic acid, enhancing its stability during peptide coupling reactions. Key applications include:

- Synthesis of angiotensin II receptor antagonists .

- Preparation of DOPA-derived peptidomimetics for anti-Parkinson’s disease (PD) research .

- Substrate for enzymatic oxidation (e.g., tyrosinase-mediated conversion to DOPA-quinone intermediates) .

Its solubility in organic solvents like methanol and ethanol, coupled with a melting point of 89–92°C, makes it versatile for diverse synthetic workflows .

Preparation Methods

Direct Esterification Followed by Boc Protection

Methyl Ester Formation

The carboxyl group of L-tyrosine is first esterified using methanol under acidic conditions. A common protocol involves treating L-tyrosine with thionyl chloride (SOCl₂) in methanol, yielding Tyr-OMe·HCl (tyrosine methyl ester hydrochloride). This method, adapted from large-scale peptide synthesis workflows, achieves near-quantitative conversion (>95%) due to SOCl₂’s dual role as a catalyst and dehydrating agent .

Reaction Conditions :

-

Solvent : Methanol

-

Catalyst : SOCl₂ (3–5 equivalents)

Boc Protection of the Amine Group

The methyl ester intermediate is subsequently protected at the amine group using di-tert-butyl dicarbonate ((Boc)₂O). This step requires basic conditions to deprotonate the amine, typically achieved with aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The reaction proceeds at room temperature, yielding Boc-Tyr-OMe after extraction and crystallization .

Key Considerations :

-

Base : 2–3 equivalents of NaOH or Na₂CO₃ to maintain pH 8–10 .

-

Side Products : Residual Boc-Tyr(Boc)-OH (from overprotection) is minimized by controlled (Boc)₂O addition .

-

Yield : 70–85% after purification via recrystallization in ethyl acetate/hexane .

Boc Protection Followed by Esterification

Boc Protection of Tyrosine

L-tyrosine is directly protected at the amine using (Boc)₂O in a one-pot reaction. The amino group reacts with (Boc)₂O in the presence of a weak base (e.g., NaHCO₃), forming Boc-Tyr-OH . This method avoids intermediate isolation, simplifying large-scale production .

Reaction Conditions :

-

Solvent : Water/dioxane (1:1 v/v)

-

Base : NaHCO₃ (2 equivalents)

Methyl Esterification of the Carboxyl Group

The carboxyl group of Boc-Tyr-OH is esterified using methanol and an acid catalyst (e.g., H₂SO₄ or HCl). The reaction proceeds via nucleophilic acyl substitution, with the acid protonating the carboxyl oxygen to enhance electrophilicity .

Optimization :

-

Catalyst : 1–2% H₂SO₄ (v/v)

-

Purification : Neutralization with NaHCO₃, followed by extraction with ethyl acetate .

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance efficiency, continuous flow reactors are employed for Boc protection and esterification. This approach reduces reaction times (2–4 hours) and improves yield consistency (85–92%) by maintaining precise temperature and stoichiometric control.

Advantages :

-

Scalability : Suitable for multi-kilogram batches.

-

Purity : >98% by HPLC due to minimized side reactions.

Green Chemistry Approaches

Recent advancements emphasize solvent-free esterification using microwave irradiation. For example, Boc-Tyr-OH mixed with methanol and Amberlyst-15 resin achieves 88% conversion in 30 minutes at 80°C .

Comparative Analysis of Synthesis Methods

Challenges and Solutions

Epimerization Risks

Esterification under acidic conditions may induce racemization. Strategies to mitigate this include:

Purification of this compound

Crude products often contain unreacted starting materials or di-Boc byproducts. Silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from tert-butyl methyl ether (MTBE) achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions: Boc-Tyr-OMe undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Trifluoroacetic acid is often used to remove the Boc group.

Major Products:

Oxidation: Quinones.

Reduction: Alcohol derivatives.

Substitution: Free amine.

Scientific Research Applications

Scientific Research Applications

Boc-Tyr-OMe is widely used in several fields:

-

Chemistry :

- It serves as a building block for synthesizing peptides and peptidomimetics.

- It facilitates the formation of peptide bonds, enhancing the efficiency of peptide synthesis.

-

Biology :

- Acts as a precursor for biologically active peptides, impacting cellular functions and signaling pathways.

- Utilized in the development of peptide-based nanoparticles for targeted drug delivery.

-

Medicine :

- Employed in developing peptide-based therapeutics aimed at treating various diseases, including cancer.

- Enhances therapeutic efficacy while minimizing side effects on healthy cells.

-

Industry :

- Used in producing peptide-based materials for diverse applications, including pharmaceuticals and biotechnology.

Peptide Synthesis Efficiency

A study demonstrated that this compound could yield substantial amounts of dipeptides when used with unprotected H-Tyr-OMe. The results are summarized in the following table:

| Dipeptide | Yield (%) | Conditions |

|---|---|---|

| Boc-Ser-Tyr-OMe | 74% | Unprotected H-Tyr-OMe |

| Boc-Phe-Phe | 77% | Cu(OTf)₂-mediated coupling |

This indicates its efficiency in facilitating peptide bond formation under optimal conditions.

Development of Peptide-Based Nanoparticles

Research has shown that this compound can be incorporated into peptide-based nanoparticles designed for targeted drug delivery. These nanoparticles encapsulate chemotherapeutic agents, allowing for localized treatment and reduced systemic toxicity. This application highlights the compound's role in enhancing therapeutic efficacy while minimizing adverse effects on healthy tissues.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Peptide Synthesis : The protective Boc group prevents unwanted reactions during synthesis, allowing for precise control over peptide formation.

- Enzymatic Interactions : It interacts with enzymes such as carboxypeptidase Y, facilitating peptide bond formation crucial for generating biologically active peptides.

Environmental Impact of Synthesis

Research comparing traditional peptide synthesis methods with environmentally friendly practices showed that using this compound under optimized conditions significantly improved the ecological footprint of the synthesis process. For instance, replacing harmful solvents with greener alternatives resulted in higher Ecoscale scores, indicating a more sustainable approach to peptide synthesis.

Mechanism of Action

The mechanism of action of Boc-Tyr-OMe involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the desired peptide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Phe(4′-COOH)-OMe

Structural Difference : Derived from Boc-Tyr-OMe by replacing the hydroxyl group with a carboxylic acid via triflate activation and carbonylation .

Synthesis :

- This compound → Triflate intermediate → CO insertion → Boc-Phe(4′-COOH)-OMe (yield: ~75%) .

Applications : - Key intermediate in opioid receptor-targeting peptides (e.g., [Cpa¹]TIPP derivatives) .

- Exhibits comparable δ-opioid receptor binding affinity to this compound-based peptides but with enhanced metabolic stability .

| Property | This compound | Boc-Phe(4′-COOH)-OMe |

|---|---|---|

| Functional Group | -OH (phenolic) | -COOH (carboxylic acid) |

| Synthetic Yield | N/A (starting material) | 75% |

| Key Application | PD therapeutics | Opioid receptor ligands |

Ferrocene-Peptide Derivatives (e.g., Boc-HN-Fca-Gly-Gly-Tyr-Arg-OMe)

Structural Difference : Incorporates a ferrocene (Fc) moiety linked to tyrosine, enabling redox-active properties .

Synthesis :

- This compound is coupled to Fc-modified amino acids via HBTU/DIPEA-mediated solid-phase synthesis (yield: 83.5%) . Applications:

- Electrochemical probes for studying protein interactions (e.g., cyclic voltammetry shows quasi-reversible redox behavior with ΔEp = 41–79 mV) .

- Enhanced stability in biological matrices compared to non-Fc peptides .

Comparison with Functionally Similar Compounds

PFP-Protected Tyrosine Derivatives

Functional Similarity: Utilizes perfluoroaryl groups (e.g., pentafluorophenyl, PFP) as phenol-protecting agents . Synthesis:

- This compound reacts with PFP under K₂CO₃ to yield PFP-protected tyrosine (yield: 75%) .

- Reversible protection enables dynamic peptide assembly .

Applications : - Compatible with SPPS (solid-phase peptide synthesis) for complex peptides (e.g., dipeptide yield: 94%) .

- Superior to this compound in reactions requiring temporary phenol masking .

| Property | This compound | PFP-Protected Tyrosine |

|---|---|---|

| Protection Strategy | Boc (amine), methyl ester | PFP (phenol) |

| Coupling Efficiency | Moderate | High (94% for dipeptides) |

| Reversibility | Acid-labile | Base-labile |

Nitrated Tyrosine Derivatives

Functional Similarity : Modified for UV/fluorescence studies or protease substrate design .

Synthesis :

- This compound undergoes chemoselective nitration with tert-butyl nitrite (yield: 47% for nitro derivative) .

Applications : - Fluorogenic substrates for protease characterization .

- Lower stability compared to this compound due to nitro group sensitivity .

| Property | This compound | Nitrated Tyrosine Derivatives |

|---|---|---|

| UV Activity | Weak | Strong (λmax ≈ 430 nm) |

| Stability | High | Moderate |

Key Research Findings

- Enzymatic vs. Chemical Synthesis : this compound’s oxidation by tyrosinase (heterogeneous catalysis on MWCNTs) achieves higher enzyme recyclability (~5 cycles) and lower cost compared to chemical methods .

- Electrochemical Profiling: Ferrocene derivatives of this compound exhibit redox potentials (Epa = 0.385–0.532 V) suitable for real-time monitoring in biological systems .

- Therapeutic Potential: DOPA-peptidomimetics derived from this compound show 3x higher antioxidant activity in PD models than L-DOPA .

Biological Activity

Boc-Tyr-OMe, or N-(tert-butoxycarbonyl)-L-tyrosine methyl ester, is a significant compound in biochemical research, primarily utilized in peptide synthesis. Its biological activity stems from its role as a building block in the formation of peptides and peptidomimetics, which are crucial in various biological applications, including drug development and therapeutic interventions.

- Molecular Formula : C15H21NO5

- Molecular Weight : 293.34 g/mol

- CAS Number : 4326-36-7

- Structure : The compound features a tert-butoxycarbonyl (Boc) protective group on the amino group of tyrosine, which is critical for its stability during peptide synthesis.

This compound functions through several key biochemical pathways:

- Peptide Synthesis : The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once incorporated into a peptide chain, the Boc group can be removed to expose the amino group for further reactions.

- Enzymatic Interactions : It interacts with enzymes such as carboxypeptidase Y, facilitating peptide bond formation. This enzymatic action is crucial for generating biologically active peptides from this compound.

- Cellular Effects : The compound influences cellular processes by modulating cell signaling pathways and gene expression. It has been employed in developing peptide-based nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

Applications in Research

This compound has diverse applications across multiple scientific fields:

- Chemistry : Serves as a building block in synthesizing various peptides and peptidomimetics.

- Biology : Acts as a precursor for biologically active peptides, impacting cellular functions and signaling pathways.

- Medicine : Used in developing peptide-based therapeutics aimed at treating various diseases.

- Industry : Employed in producing peptide-based materials for various applications .

Peptide Synthesis Efficiency

A study demonstrated that this compound could yield substantial amounts of dipeptides when used with unprotected H-Tyr-OMe. This indicates its efficiency in facilitating peptide bond formation under optimal conditions .

| Dipeptide | Yield (%) | Conditions |

|---|---|---|

| Boc-Ser-TyrOMe | 74% | Unprotected H-Tyr-OMe |

| Boc-Phe-Phe | 77% | Cu(OTf)₂-mediated coupling |

Environmental Impact of Synthesis

Research comparing traditional peptide synthesis methods with environmentally friendly practices showed that using this compound under optimized conditions significantly improved the ecological footprint of the synthesis process. For instance, replacing harmful solvents with greener alternatives resulted in higher Ecoscale scores, indicating a more sustainable approach to peptide synthesis .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Tyr-OMe, and how can purity be validated?

- Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of tyrosine’s amine group and methyl esterification of the carboxyl group. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification using recrystallization or column chromatography. Purity validation requires analytical techniques such as HPLC (≥95% purity), NMR (confirming absence of side products), and mass spectrometry (verifying molecular weight). Ensure reproducibility by documenting solvent ratios, temperature, and catalyst concentrations .

Q. How should this compound be stored to maintain stability during long-term experiments?

- Methodological Answer : Store at –20°C in a desiccator to prevent hydrolysis of the methyl ester or Boc group. Stability tests under varying temperatures (4°C, 25°C) and humidity levels should be conducted using accelerated stability protocols. Monitor degradation via HPLC every 3–6 months .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for Boc (δ ~1.4 ppm for tert-butyl), methyl ester (δ ~3.7 ppm), and aromatic protons (δ ~6.8–7.2 ppm).

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and Boc N-H stretch (~3400 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode to verify [M+H]+ ion .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use Design of Experiments (DOE) to test variables:

- Activation Reagents : Compare HBTU vs. HATU in DMF.

- Coupling Time : Optimize between 1–4 hours via Kaiser test monitoring.

- Solvent Systems : Evaluate DCM:DMF mixtures for swelling resin.

Statistical analysis (ANOVA) identifies significant factors. Validate via LC-MS to detect deletion sequences .

Q. How to resolve contradictions in reported stability data for this compound under acidic conditions?

- Methodological Answer :

- Hypothesis Testing : Replicate conflicting studies using identical conditions (e.g., 1% TFA in DCM).

- Analytical Consistency : Standardize HPLC gradients and column types.

- Control Experiments : Include known stable analogs (e.g., Boc-Phe-OMe) to isolate variables.

Report discrepancies with raw chromatograms and statistical confidence intervals (p <0.05) .

Q. What computational approaches predict this compound’s interactions with enzymatic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding affinity with tyrosinase or proteases.

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability.

- QM/MM Calculations : Analyze electronic interactions at active sites. Validate predictions with SPR or ITC binding assays .

Q. How to address gaps in toxicological data for this compound in cell-based assays?

- Methodological Answer :

- In Vitro Cytotoxicity : Screen in HEK293 or HepG2 cells using MTT assays (24–72 hr exposure).

- Metabolic Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS.

- Ethical Compliance : Follow NIH guidelines for cell line authentication and mycoplasma testing .

Q. Methodological Frameworks

- PICO Framework : Use Population (e.g., peptide derivatives), Intervention (this compound coupling), Comparison (alternative protecting groups), Outcome (yield/purity) to structure hypotheses .

- FINER Criteria : Ensure research questions are Feasible (lab resources), Interesting (novelty in SPPS), Novel (untested conditions), Ethical (non-hazardous protocols), and Relevant (applications in drug design) .

Q. Data Presentation Guidelines

- Tables : Include retention times (HPLC), coupling yields, and spectral data. Use SI for raw datasets .

- Figures : Overlay NMR spectra across conditions; annotate key peaks .

Properties

IUPAC Name |

methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIFXJSLCUJHBB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427077 | |

| Record name | Boc-Tyr-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4326-36-7 | |

| Record name | Boc-Tyr-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-Tyr-OMe | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.